molecular formula C8H9IO3 B6161053 2-iodo-4,6-dimethoxyphenol CAS No. 1803785-05-8

2-iodo-4,6-dimethoxyphenol

Cat. No.: B6161053
CAS No.: 1803785-05-8
M. Wt: 280.1
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Description

2-Iodo-4,6-dimethoxyphenol is a high-purity aryl iodide intermediate designed for advanced organic synthesis. This compound combines a phenolic hydroxyl group with two methoxy substituents and an iodine atom, making it a versatile building block for constructing complex molecules. Its structure is particularly valuable in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are indispensable for creating carbon-carbon bonds in pharmaceutical and materials science research . The iodine atom on the aromatic ring serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions, especially when the ring is activated by electron-donating groups . Researchers also utilize similar dimethoxyphenol derivatives in enzymatic studies, for instance, as substrates for measuring the activity of peroxidases and laccases . As a multifunctional scaffold, this compound can be used to develop novel compounds with potential antioxidative properties, analogous to other studied dimethoxyphenol derivatives like canolol . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1803785-05-8

Molecular Formula

C8H9IO3

Molecular Weight

280.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 4,6 Dimethoxyphenol and Its Derivatives

Regioselective Iodination Strategies

Regioselective iodination involves the introduction of an iodine atom at a specific position on the aromatic ring. For a highly activated system like a dimethoxyphenol, achieving such selectivity can be challenging due to the presence of multiple activated sites. The starting material for 2-iodo-4,6-dimethoxyphenol would logically be 3,5-dimethoxyphenol (B141022), where the hydroxyl and both methoxy (B1213986) groups strongly activate the C2, C4, and C6 positions for electrophilic substitution.

Direct iodination of phenols is a common method for synthesizing iodo-aromatic compounds. manac-inc.co.jp Because elemental iodine (I₂) is a relatively weak electrophile, an oxidizing agent is typically required to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). google.comnih.gov Phenols are highly activated substrates that can readily undergo iodination; however, this high reactivity can also lead to over-iodination, yielding di- or tri-iodinated products. dtu.dk

Common oxidizing agents used in conjunction with I₂ include hydrogen peroxide, iodic acid, and N-iodosuccinimide (NIS). google.comscielo.br The reaction conditions, such as solvent, pH, and the nature of the oxidant, can significantly influence the regioselectivity and yield. For instance, the iodination of phenols in aqueous solutions can preferentially lead to ortho-substitution over para-substitution, a contrast to bromination reactions under similar conditions. dtu.dk

Another effective direct iodinating agent is Iodine monochloride (ICl), which is more electrophilic than I₂. scielo.brgoogle.com Reactions with ICl can be performed in various solvents, often at room temperature, providing a straightforward route to iodophenols. google.com However, controlling the regioselectivity in a molecule with multiple activated positions, such as 3,5-dimethoxyphenol, remains a significant challenge, often resulting in a mixture of isomers. To enhance ortho-selectivity, specialized reagents like morpholine-iodine complexes can be employed, which are thought to proceed through a mechanism where the phenol (B47542) directly attacks the iodine atom of the complex. manac-inc.co.jpscielo.br

Table 1: Examples of Direct Iodination of Activated Aromatic Compounds This table presents data from various sources to illustrate typical conditions and outcomes for direct iodination reactions on analogous activated substrates.

SubstrateIodinating Agent/SystemSolventConditionsMajor Product(s)Reference
PhenolI₂ / H₂O₂Water (pH 5)Room Temp2-Iodophenol (B132878), 4-Iodophenol, Diiodophenols dtu.dk
AnilineIClAqueous Medium25 °C, pH 6-7p-Iodoaniline google.com
Methoxy-substituted benzenesI₂ / 30% aq. H₂O₂Solvent-free45 °C, 5hMono- and di-iodinated products researchgate.net
LawsoneMorpholine-I₂ complexWaterNot specified2-Hydroxy-3-iodo-naphthoquinone (87% yield) scielo.br

To overcome the regioselectivity challenges of direct iodination, indirect methods that rely on pre-functionalizing the target position are employed. These multi-step sequences offer superior control over the placement of the iodine atom.

Directed ortho-Lithiation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The method utilizes a directing metalation group (DMG) which coordinates to an organolithium base (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The resulting aryllithium intermediate can then be trapped with an electrophile, such as molecular iodine, to introduce an iodine atom with high precision. wikipedia.org

For the synthesis of this compound, the phenolic hydroxyl group of 3,5-dimethoxyphenol would first need to be converted into a suitable DMG, such as an O-carbamate. researchgate.netnih.gov This carbamate (B1207046) group is a robust DMG that would direct lithiation exclusively to the C2 (or C6) position. Quenching the lithiated species with I₂ would yield the 2-iodo-4,6-dimethoxy-1-O-carbamoylbenzene, which upon subsequent removal of the carbamate group, would afford the desired final product. researchgate.net

ipso-Iododesilylation is another precise indirect method. This reaction involves the electrophilic substitution of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, on an aromatic ring with iodine. acs.org The synthesis begins with the regioselective installation of the silyl group at the target position. This can be achieved using the same DoM strategy, where the aryllithium intermediate is quenched with a silyl halide (e.g., trimethylsilyl chloride) instead of iodine. The resulting arylsilane is then subjected to iodination with a suitable electrophilic iodine source like iodine monochloride (ICl) or N-iodosuccinimide (NIS), which efficiently replaces the silyl group with an iodine atom. acs.org A related strategy, ipso-iododeboronation, involves the iodination of an arylboronic acid or ester, which can also be a versatile method for introducing iodine. rsc.orgorganic-chemistry.org

Table 2: Representative Conditions for Directed ortho-Lithiation (DoM) This table illustrates common reagents and conditions used in DoM sequences for the functionalization of aromatic rings.

Directing Group (DMG)BaseSolventElectrophile (E⁺)Resulting Functional GroupReference
-OC(O)NEt₂ (Carbamate)sec-BuLi / TMEDATHFI₂-I harvard.edunih.gov
-OMe (Methoxy)n-BuLiTolueneI₂-I nih.gov
-CON(iPr)₂ (Amide)sec-BuLi / TMEDATHFMe₃SiCl-SiMe₃ baranlab.org
-NHBoct-BuLiTHFDMF-CHO harvard.edu

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) represents an alternative synthetic pathway where the desired functionality is created from a pre-existing group on the aromatic ring. ub.eduvanderbilt.edu This approach can be advantageous if the required precursor is more readily available than the starting material needed for direct iodination.

One plausible FGI route is a Sandmeyer-type reaction starting from 2-amino-4,6-dimethoxyphenol. Diazotization of the amino group with nitrous acid would form a diazonium salt, which could then be treated with potassium iodide to introduce the iodine atom at the C2 position.

Another viable strategy is a lithium-halogen exchange. This would involve a precursor such as 2-bromo-4,6-dimethoxyphenol. Treatment with an organolithium reagent like n-butyllithium at low temperatures would replace the bromine atom with lithium. The resulting aryllithium species can then be quenched with molecular iodine to yield this compound. An analogous transformation has been successfully used in the synthesis of 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) from its corresponding bromo-acetal precursor. prepchem.com

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs of this compound can be achieved by modifying its existing functional groups. Such derivatives are valuable for structure-activity relationship studies in various chemical and biological contexts.

The phenolic hydroxyl group is a versatile handle for chemical modification. Standard reactions can be employed to synthesize a wide range of derivatives.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. Deprotonation with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding O-alkylated or O-benzylated analog.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily converts the phenol into its corresponding ester derivative, such as an acetate (B1210297) or benzoate.

Conversion to Triflates: The hydroxyl group can be transformed into a trifluoromethanesulfonate (B1224126) (triflate) group by reacting it with triflic anhydride. Aryl triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, opening up pathways to a host of other derivatives.

The methoxy groups on the aromatic ring can also be chemically altered, although this is generally more challenging than modifying the phenolic hydroxyl.

O-Demethylation: The most common transformation is the cleavage of the methyl ether to reveal a hydroxyl group. Reagents such as boron tribromide (BBr₃) or strong acids like HBr are effective for this purpose. Depending on the reaction conditions, it might be possible to achieve selective demethylation of one methoxy group or complete demethylation to yield 2-iodo-4,6-dihydroxybenzene-1-ol (2-iodophloroglucinol).

Halogen Exchange and Introduction of Other Halogens (e.g., bromination)

The introduction of different halogens onto the 4,6-dimethoxyphenol scaffold can be achieved through various methods, including direct halogenation, such as bromination, and halogen exchange reactions, where one halogen is replaced by another.

Halogen Exchange:

Halogen exchange reactions on aryl halides, often termed aromatic Finkelstein reactions, provide a valuable method for synthesizing iodoarenes from more readily available bromoarenes or chloroarenes. frontiersin.orgnih.gov These transformations are typically mediated by metal catalysts, with copper and nickel complexes being widely used. ucl.ac.uksemanticscholar.orgresearchgate.net The general principle involves the reaction of an aryl halide (e.g., 2-bromo-4,6-dimethoxyphenol) with an iodide salt in the presence of a catalyst, which facilitates the substitution of the bromine atom with iodine. nih.gov While direct examples for this compound are not prominent in the literature, the mechanism for a copper-catalyzed reaction generally involves an oxidative addition/reductive elimination cycle. ucl.ac.uk Nickel-catalyzed systems have also been extensively studied for converting aryl bromides to aryl iodides. nih.gov

Another related strategy is the lithium-halogen exchange. This method involves treating an aryl bromide or iodide with an organolithium reagent, typically at low temperatures, to form an aryllithium intermediate. harvard.edu This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired iodo-compound. For instance, a similar transformation has been successfully applied in the synthesis of 2-iodo-4,5-dimethoxybenzaldehyde from its bromo-analogue by reaction with n-butyllithium followed by the addition of iodine. prepchem.com This approach proceeds rapidly and offers a pathway to iodinated derivatives from brominated precursors. harvard.edu

Introduction of Bromine (Bromination):

The 4,6-dimethoxyphenol ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and two methoxy groups. Direct bromination can be achieved using various brominating agents. Common reagents include molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-Bromosuccinimide (NBS), which is often used under milder conditions. wku.eduorgsyn.org The high reactivity of the ring system suggests that these reactions would proceed readily, likely leading to substitution at the ortho-position (C2) relative to the hydroxyl group, which is the most activated site not already occupied. researchgate.net

For the bromination of phenols in general, a variety of methods have been developed. One practical procedure employs a reagent prepared in situ from PIDA (diacetoxyiodobenzene) and aluminum bromide (AlBr₃), which allows for the efficient electrophilic bromination of a broad scope of phenolic compounds under mild conditions. nih.gov

The table below summarizes general conditions for these types of transformations, based on methodologies applied to similar activated aromatic systems.

TransformationTypical ReagentsGeneral ConditionsApplicable ToReference
Aryl Bromide → Aryl Iodide (Halogen Exchange)Iodide Source (e.g., NaI, KI), Cu(I) or Ni(II) catalyst, LigandHigh temperatures, polar aprotic solvents (e.g., DMF, HMPA)Conversion of bromoarenes to iodoarenes nih.govucl.ac.uk
Aryl Bromide → Aryl Iodide (Lithium-Halogen Exchange)1. Organolithium reagent (e.g., n-BuLi, t-BuLi) 2. Iodine (I₂)Low temperatures (e.g., -78 °C), ethereal solvents (e.g., THF, Et₂O)Formation of an aryllithium intermediate followed by iodination harvard.eduprepchem.com
Phenol → Bromophenol (Bromination)N-Bromosuccinimide (NBS) or Bromine (Br₂)Room temperature, various solvents (e.g., acetonitrile, acetic acid)Direct electrophilic bromination of activated rings wku.eduorgsyn.org
Phenol → Bromophenol (Oxidative Bromination)PIDA/AlBr₃ or PIFA/AlBr₃Mild conditions, MeCN solvent, room temperatureElectrophilic bromination of diverse phenol cores nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, significant effort has been directed towards developing more environmentally benign synthetic methods, focusing on reducing hazardous waste, avoiding toxic reagents, and improving atom economy. Several green chemistry strategies are applicable to the synthesis of this compound.

One prominent approach involves the use of safer and more sustainable oxidizing agents for the iodination of phenols. Traditional methods often rely on harsh oxidants. Greener alternatives include using molecular oxygen (from air) as the terminal oxidant in a catalytic cycle. A highly efficient method for the aerobic oxyiodination of phenols has been developed using a copper(II) nitrate (B79036) catalyst with I₂ in water, a benign solvent. researchgate.net This system demonstrates high activity and offers a method with high atom economy. researchgate.net

Another eco-friendly oxidant is sodium percarbonate (2Na₂CO₃·3H₂O₂), which is a stable, inexpensive, and easy-to-handle solid that acts as a "dry carrier" of hydrogen peroxide. nih.gov It can be used with molecular iodine or potassium iodide to iodinate a variety of aromatic compounds, including phenols, avoiding more hazardous reagents. nih.gov Similarly, systems using trichloroisocyanuric acid as the oxidant in methanol (B129727) have been reported for the synthesis of iodophenols, offering advantages of low cost, high iodine efficiency, and easy product separation. google.com

Electrochemical methods represent a promising green approach for iodination. nih.gov These techniques can generate the required electrophilic iodine species in situ from simple iodide salts (like KI or NaI) by anodic oxidation, eliminating the need for chemical oxidants altogether. The only byproduct is typically hydrogen gas at the cathode, making it a very clean process. nih.gov

Solvent-free, mechanochemical methods also align with green chemistry principles. The iodination of certain heterocyclic derivatives has been achieved by mechanical grinding of the substrate with solid iodine and a reagent like silver nitrate (AgNO₃) in a mortar and pestle. mdpi.com This solvent-free approach offers short reaction times and high yields, avoiding the environmental impact associated with solvent use and purification. mdpi.com

The table below details several green iodination methods applicable to phenolic compounds.

Green MethodReagents & CatalystsSolventKey AdvantagesReference
Aerobic OxyiodinationI₂, Cu(NO₃)₂, O₂ (air)WaterUses air as the oxidant, benign solvent, high atom economy. researchgate.net
Oxidative IodinationI₂ or KI, Sodium Percarbonate (SPC)Various, e.g., CH₃CN/H₂OUses a cheap, stable, and eco-friendly oxidant. nih.gov
Oxidative IodinationKI, Trichloroisocyanuric acidMethanolNo pollution, low cost, high yield, easy purification. google.com
Electrochemical SynthesisKI or NaI, supporting electrolyteAcetonitrile/WaterAvoids chemical oxidants, generates iodinating agent in situ. nih.gov
MechanochemistryI₂, AgNO₃Solvent-freeShort reaction times, high yields, no solvent waste. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 2 Iodo 4,6 Dimethoxyphenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-iodo-4,6-dimethoxyphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the hydroxyl (-OH) and two methoxy (B1213986) (-OCH₃) groups. These groups increase the electron density of the aromatic π-system, making it more nucleophilic. wikipedia.org

In EAS reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The directing effects of the existing substituents determine the position of the incoming electrophile. The -OH and -OCH₃ groups are strong activating, ortho, para-directors, while the iodine atom is a deactivating, yet also ortho, para-directing substituent. masterorganicchemistry.com

Considering the substitution pattern of this compound:

The C1-hydroxyl group directs towards C2 (blocked by iodine) and C6 (blocked by a methoxy group) and C4 (blocked by a methoxy group).

The C2-iodine atom directs towards C1 (blocked), C3, and C5.

The C4-methoxy group directs towards C3 and C5.

The C6-methoxy group directs towards C5.

The positions C3 and C5 are the only available sites for substitution. The strong activating effects of the methoxy groups at C4 and C6, combined with the directing influence of the iodine at C2, make the C3 and C5 positions the most probable sites for electrophilic attack. The steric bulk of the iodine atom at C2 might slightly favor substitution at the less hindered C5 position.

While specific studies on this compound are limited, related reactions on similar substrates provide insight. For instance, the Friedel-Crafts alkylation of syringol (2,6-dimethoxyphenol) with syringyl alcohol demonstrates that substitution occurs at the C3 and C5 positions, leading to a mixture of meta- and para-coupled bisphenols relative to the incoming benzyl (B1604629) group. diva-portal.org This supports the predicted regioselectivity.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Directing Influence Predicted Outcome
C3 ortho to C4-OCH₃, meta to C1-OH, C2-I, C6-OCH₃ Favorable

Nucleophilic Aromatic Substitution Reactions Involving the Iodine Moiety

The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group in substitution reactions. However, classical nucleophilic aromatic substitution (SₙAr) via an addition-elimination mechanism is unlikely for this substrate. SₙAr reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, whereas this compound possesses electron-donating groups that would destabilize such an intermediate.

Substitution reactions involving the iodine moiety are more likely to proceed through alternative pathways. One such pathway is metal-halogen exchange followed by quenching with an electrophile. Studies on related 2,4-di-iodo phenols have shown that regiospecific deiodination can be achieved. Treatment with one equivalent of sodium hydride to form the phenoxide, followed by one equivalent of n-butyllithium at low temperatures (-100 °C), results in selective lithium-iodine exchange at the position para to the hydroxyl group. This demonstrates that the iodine can be selectively replaced under specific nucleophilic (organometallic) conditions, a process driven by the pre-formation of the phenate anion which directs the regioselectivity of the exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of the iodo-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org The high reactivity of the C-I bond in the crucial oxidative addition step of the catalytic cycle allows these couplings to proceed under milder conditions compared to analogous aryl bromides or chlorides. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) to form a biaryl linkage. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to produce an aryl-alkyne. wikipedia.orgorganic-chemistry.orggold-chemistry.org

Heck Reaction: This reaction forms a substituted alkene through the coupling of the aryl iodide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org

While extensive data for this compound is not compiled in a single source, the Heck reaction has been successfully performed on the closely related and structurally complex substrate, 1-iodo-2,4-dimethoxy-5-nitrobenzene, to synthesize a precursor for carpatamides. researchgate.net This demonstrates the utility of the iododimethoxybenzene scaffold in complex molecule synthesis.

Table 2: Representative Palladium-Catalyzed Heck Reaction on a Related Substrate researchgate.net

Aryl Iodide Alkene Catalyst Base Solvent Yield

Mechanistic Investigations of Cross-Coupling Pathways

The mechanisms for these palladium-catalyzed reactions are well-established and generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (Ar-I) to a coordinatively unsaturated Pd(0) complex. This is typically the rate-determining step and results in the formation of a square planar Pd(II) intermediate (Ar-Pd(II)-I). libretexts.org

Transmetalation / Migratory Insertion:

In the Suzuki and Sonogashira reactions, the next step is transmetalation. For Suzuki coupling, the organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the iodide and forming an Ar-Pd(II)-R' intermediate. organic-chemistry.org For Sonogashira coupling, a copper acetylide (formed from the terminal alkyne, copper(I) co-catalyst, and base) transfers the alkynyl group to the palladium complex. libretexts.org

In the Heck reaction, the alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new alkyl-palladium intermediate. libretexts.org

Reductive Elimination / β-Hydride Elimination:

For Suzuki and Sonogashira couplings, the cycle concludes with reductive elimination from the Ar-Pd(II)-R' intermediate. This step forms the new C-C bond in the product (Ar-R') and regenerates the active Pd(0) catalyst. organic-chemistry.org

For the Heck reaction, the alkyl-palladium intermediate undergoes a syn-β-hydride elimination to form the substituted alkene product and a palladium-hydride species. The base then reacts with this species to regenerate the Pd(0) catalyst. libretexts.org

Scope and Limitations in Palladium-Catalyzed Reactions

The scope of palladium-catalyzed reactions with this compound is expected to be broad due to the high reactivity of the aryl iodide. A wide variety of boronic acids, terminal alkynes, and alkenes can likely be used as coupling partners.

However, certain limitations must be considered:

The Phenolic Proton: The acidic proton of the hydroxyl group can interfere with some reaction conditions, particularly those employing strongly basic or organometallic reagents. In such cases, protection of the hydroxyl group (e.g., as a methyl or silyl (B83357) ether) may be necessary.

Steric Hindrance: The presence of substituents ortho to the iodine (the hydroxyl group) and meta to it (the methoxy group) could introduce steric hindrance, potentially slowing the rate of oxidative addition or affecting subsequent steps in the catalytic cycle.

Catalyst Inhibition: The phenolic oxygen and the ortho-methoxy oxygen could potentially coordinate to the palladium center, which might influence catalyst activity or stability. Careful selection of ligands is often crucial to overcome such potential issues.

Oxidative and Reductive Transformations

The phenolic nature of this compound makes it susceptible to oxidation. Phenol (B47542) oxidation can lead to a variety of products, including quinones, or undergo oxidative coupling to form dimers and polymers. researchgate.net The parent compound, 2,6-dimethoxyphenol (B48157) (syringol), is known to undergo laccase-catalyzed oxidation to form C-C and C-O coupled dimers, which exhibit enhanced antioxidant properties compared to the monomer. researchgate.net It is highly probable that this compound would undergo similar enzymatic or chemical oxidation, first forming a phenoxy radical which could then dimerize.

Reductive transformations would primarily target the weak carbon-iodine bond. As discussed in section 3.2, reductive deiodination can be achieved selectively using organolithium reagents. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source would also be expected to cleave the C-I bond, replacing the iodine with a hydrogen atom to yield 2,4-dimethoxyphenol.

Chelation and Coordination Chemistry with Metal Centers

Chelating agents are molecules that can form multiple bonds to a single central metal ion, forming a stable, ring-like structure known as a chelate. nih.govnih.gov The structure of this compound contains an excellent potential bidentate chelation site. The hydroxyl group at C1 and the methoxy group at C2 are positioned to act as a pair of O,O-donors.

Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide and the adjacent methoxy oxygen can coordinate to a metal center to form a stable five-membered chelate ring. This motif is common in coordination chemistry and can stabilize various metal ions. mdpi.com This chelation ability could be exploited in catalysis, where the molecule could act as a directing group or as a ligand for a catalytically active metal. While specific coordination complexes of this compound have not been extensively characterized in the literature, its structural features strongly suggest a capacity for chelation and coordination with a variety of metal centers.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,4-dimethoxyphenol
2,6-dimethoxyphenol (Syringol)
1-Iodo-2,4-dimethoxy-5-nitrobenzene
Methyl acrylate
Palladium(II) acetate (B1210297)
Triethylamine
Acetonitrile
Sodium hydride
n-Butyllithium
Carpatamides

Photochemical and Radiochemical Reactivity

The photochemical and radiochemical reactivity of this compound is primarily dictated by the carbon-iodine (C-I) bond, which is the weakest bond in the molecule and susceptible to cleavage upon exposure to electromagnetic radiation. While specific studies exclusively focused on this compound are limited, the reactivity can be inferred from research on analogous compounds like iodophenols and methoxyphenols.

Photochemical Reactivity

The photochemistry of iodo-aromatic compounds is characterized by the homolytic cleavage of the C-I bond upon irradiation, typically with UV light. This process generates an aryl radical and an iodine radical. For this compound, this primary photochemical event would be the formation of a 4,6-dimethoxyphenoxyl radical and an iodine atom.

The subsequent reactions of these radicals depend on the solvent and the presence of other reagents. In the absence of radical scavengers, the aryl radicals can undergo a variety of reactions, including:

Hydrogen abstraction from the solvent, leading to the formation of 4,6-dimethoxyphenol.

Dimerization to form biphenyl (B1667301) derivatives.

Reaction with other radical species in the solution.

Studies on o-iodophenol have shown that irradiation leads mainly to the homolytic cleavage of the carbon-halogen bond. rsc.org The quantum yield for the photolysis of o-iodophenol in organic solvents can be influenced by the presence of electron donors. researchgate.net For instance, the quantum yield of the photochemical reaction of o-iodophenol increases when the electron donor diphenylamine (B1679370) is present. researchgate.net

In aqueous solutions, the photolysis of iodophenols can be more complex. The photolysis of 2-iodophenol (B132878) in aqueous solution has been shown to proceed through two major heterolytic dehalogenation pathways upon irradiation of its anionic form (2-IPhO⁻). rsc.org These pathways include ring contraction and α-ketocarbene formation. rsc.org However, the neutral form of 2-iodophenol primarily undergoes homolytic C-I bond cleavage. rsc.org Given the presence of the hydroxyl group, this compound would be expected to exhibit pH-dependent photochemical behavior in aqueous environments.

The presence of methoxy groups on the aromatic ring can also influence the photochemical reactivity. Methoxy groups are electron-donating and can affect the electronic properties of the molecule, potentially influencing the absorption spectrum and the efficiency of the photochemical reactions.

Radiochemical Reactivity

Radiochemical reactions are initiated by ionizing radiation, such as X-rays or gamma rays. The interaction of this high-energy radiation with matter produces a cascade of reactive species, including electrons, ions, and free radicals. In the context of this compound in aqueous solution, the radiolysis of water is a primary process, generating hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•).

These species can then react with the this compound molecule. The hydroxyl radical, being a powerful oxidizing agent, can add to the aromatic ring or abstract a hydrogen atom from the hydroxyl or methoxy groups. Research on the radiolysis of o-iodophenol in aqueous solution has demonstrated its deiodination upon X-irradiation.

The field of radiopharmaceuticals often involves the use of iodine radioisotopes. nih.gov The stability of radioiodinated aromatic compounds is a critical factor, as deiodination can occur in vivo. nih.gov Enzymes can promote deiodination reactions in iodinated aromatic rings, particularly in ortho-iodo-phenols. nih.gov The structural features of the molecule, such as the position of the iodine atom, can influence the resistance to deiodination. nih.gov For instance, meta-iodo-arene compounds are generally more resistant to deiodination than their ortho- or para-isomers. nih.gov

The table below summarizes the expected primary photochemical and radiochemical reaction pathways for this compound based on the behavior of analogous compounds.

Reaction Type Initiating Species Primary Process Expected Intermediate(s) Potential Final Product(s)
Photochemical UV Photon (hν)Homolytic C-I bond cleavage4,6-dimethoxyphenoxyl radical, Iodine radical4,6-dimethoxyphenol, Biphenyl derivatives
Radiochemical (Aqueous) •OH, e⁻aq, H•Addition/Abstraction by radiolytic speciesHydroxycyclohexadienyl radicals, Phenoxyl radicals, Aryl radicalsDeiodinated products, Hydroxylated products, Dimerized products

Table 1. Predicted Reactivity of this compound.

Advanced Spectroscopic and Structural Analysis of 2 Iodo 4,6 Dimethoxyphenol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, as well as correlations in 2D NMR experiments, the precise arrangement of atoms and their connectivity can be determined.

Proton and Carbon NMR Chemical Shift Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra of 2-iodo-4,6-dimethoxyphenol would provide information on the electronic environment of each proton and carbon atom. The chemical shifts would be influenced by the electron-donating methoxy (B1213986) groups, the electron-withdrawing and sterically bulky iodine atom, and the phenolic hydroxyl group.

Predicted ¹H NMR Data (Illustrative Only)

ProtonPredicted Chemical Shift (ppm)Multiplicity
OHBroad singlets
Ar-H6.5 - 7.5d
Ar-H6.5 - 7.5d
OCH₃~3.8s
OCH₃~3.8s

Predicted ¹³C NMR Data (Illustrative Only)

CarbonPredicted Chemical Shift (ppm)
C-OH145-155
C-I80-90
C-OCH₃140-150
C-OCH₃140-150
Ar-CH100-120
Ar-CH100-120
OCH₃55-65
OCH₃55-65

2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be essential for unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to.

Dynamic NMR Studies of Restricted Rotations or Tautomerism

Dynamic NMR studies could investigate processes such as restricted rotation around the C-O bonds of the methoxy groups or potential tautomeric equilibria. However, for a simple phenol (B47542) like this, significant tautomerism is not generally expected under normal conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy provides information about the functional groups present in a molecule and the types of intermolecular interactions.

Expected FT-IR and Raman Data (Illustrative Only)

Functional GroupExpected Vibrational Frequency (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-2960
C=C stretch (aromatic)1450-1600
C-O stretch (aryl ether)1200-1275
C-I stretch500-600

Analysis of the O-H stretching region could provide insights into hydrogen bonding interactions in the solid state or in solution.

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography would provide the definitive solid-state structure of this compound, including precise bond lengths, bond angles, and torsional angles.

Co-crystallization Studies with Host Molecules

The ability of a molecule to form co-crystals is of significant interest in the field of crystal engineering, as it allows for the modification of physicochemical properties without altering the chemical structure of the active molecule. Co-crystallization of this compound with suitable host molecules, such as macrocycles, can be anticipated based on the intermolecular interactions observed in the crystal structures of analogous compounds.

These observations suggest that this compound would likely participate in similar interactions. The presence of the hydroxyl group would introduce the possibility of hydrogen bonding, a strong and directional interaction that is highly effective in guiding the formation of co-crystals. The electron-rich aromatic ring, influenced by the methoxy groups, can act as a π-donor, while the iodine atom can act as a halogen bond donor.

Potential host molecules for the co-crystallization of this compound could include macrocycles with electron-deficient cavities or hydrogen bond acceptors. The formation of such host-guest complexes would be driven by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The stoichiometry and packing arrangement within the co-crystals would be dependent on the size and shape complementarity between the host and guest molecules, as well as the specific intermolecular interactions that are established. springernature.comrsc.org The successful formation of co-crystals could lead to materials with modified properties, such as altered solubility, stability, or optical characteristics. nih.gov

Table 1: Potential Intermolecular Interactions in Co-crystals of this compound

Interaction TypeDonorAcceptor
Hydrogen BondingPhenolic -OHHost molecule with H-bond acceptor sites
Halogen BondingIodine atomHost molecule with Lewis basic sites
π-π StackingAromatic ring of this compoundAromatic moieties of the host molecule
C-H···π InteractionsC-H bonds of this compoundAromatic system of the host molecule

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation of this compound would likely proceed through several key pathways, based on the fragmentation behavior of related iodinated and methoxylated aromatic compounds. nih.govresearchgate.netresearchgate.net

A primary fragmentation pathway would involve the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to the loss of an iodine radical (I˙) and the formation of a dimethoxyphenoxy cation. whitman.edudocbrown.info Another characteristic fragmentation would be the loss of a methyl radical (˙CH₃) from one of the methoxy groups, resulting in a stable ion. Subsequent loss of a second methyl group is also plausible. The loss of a molecule of carbon monoxide (CO) from the phenol ring is a common fragmentation pathway for phenolic compounds.

Table 2: Predicted Fragmentation Pathways for this compound

Ionm/z (calculated)Proposed Fragmentation
[C₈H₉IO₃]⁺˙ (M⁺˙)280Molecular ion
[C₈H₉O₃]⁺153[M - I]⁺
[C₇H₆IO₃]⁺265[M - CH₃]⁺
[C₇H₆O₃]⁺˙138[M - I - CH₃]⁺˙
[C₇H₉O₂]⁺125[M - I - CO]⁺

Isotopic abundance analysis provides further confirmation of the elemental composition of a compound. Iodine is monoisotopic, with ¹²⁷I being the only naturally occurring isotope. whitman.edu Therefore, the isotopic pattern of the molecular ion peak will be primarily determined by the natural abundance of the isotopes of carbon (¹³C) and oxygen (¹⁸O). The M+1 peak will arise from the presence of one ¹³C atom in the molecule, while the M+2 peak will be due to the presence of two ¹³C atoms, one ¹³C and one ¹⁷O atom, or one ¹⁸O atom.

Table 3: Predicted Isotopic Abundance for the Molecular Ion of this compound (C₈H₉IO₃)

IonRelative Abundance (%)
M⁺˙100
(M+1)⁺˙8.86
(M+2)⁺˙0.76

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and is sensitive to the effects of substituents on the aromatic ring.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* transitions within the benzene (B151609) ring. Phenol itself shows a primary absorption band (E₂ band) around 210 nm and a secondary, lower intensity band (B band) around 270 nm. docbrown.info The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

The two methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift of the absorption bands due to the extension of the conjugated system through the lone pairs of electrons on the oxygen atoms interacting with the π-system of the ring. The iodine atom, while being deactivating through its inductive effect, can also contribute to a red shift due to its polarizability and the involvement of its p-orbitals in conjugation. Computational studies on substituted phenols have shown that both TD-DFT and CCSD-EOM methods can effectively predict the spectral shifts caused by substitution. nih.gov

Table 4: Estimated UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionEstimated λₘₐₓ (nm)Nature of Transition
Primary Band~220-240π→π
Secondary Band~280-300π→π

Fluorescence spectroscopy can provide further insights into the electronic properties of this compound. Phenol is known to be fluorescent, with an emission maximum around 300 nm when excited at approximately 270 nm. aatbio.comomlc.org The fluorescence of substituted phenols is highly dependent on the nature and position of the substituents. Electron-donating groups like methoxy groups can enhance fluorescence, while heavy atoms like iodine can decrease fluorescence intensity through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, this compound is expected to be fluorescent, but its quantum yield may be lower than that of a non-iodinated analogue. The emission spectrum would likely be red-shifted compared to phenol due to the presence of the methoxy groups.

Computational and Theoretical Investigations of 2 Iodo 4,6 Dimethoxyphenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of a molecule's stable three-dimensional arrangement (geometry) and the distribution of its electrons (electronic structure). These calculations solve the Schrödinger equation, or approximations of it, for a given molecule. For 2-iodo-4,6-dimethoxyphenol, this would involve modeling the phenol (B47542) ring substituted with a hydroxyl group, an iodine atom, and two methoxy (B1213986) groups to find its lowest energy conformation.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. acs.org This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium-sized organic molecules like this compound.

A DFT study would begin with a geometry optimization to find the most stable conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The results would provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-I, C-O, and O-H bond lengths, the angles within the benzene (B151609) ring, and the orientation of the methoxy groups relative to the ring. DFT also yields insights into the electronic properties, such as the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule. The electron-donating methoxy groups and the electronegative iodine and oxygen atoms would significantly influence this distribution.

Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes to show typical outputs of a DFT calculation.

Parameter Atom Pair/Triplet Calculated Value
Bond Length C-I ~2.10 Å
C-OH ~1.36 Å
O-H ~0.97 Å
C-OCH₃ (avg) ~1.37 Å
Bond Angle C-C-I ~120.5°
C-C-OH ~119.8°
C-O-H ~109.0°
Dihedral Angle C-C-O-C (Methoxy) ~5.0°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using any experimental data or empirical parameters. acs.orgnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. nih.gov

An ab initio study of this compound would provide a rigorous determination of its molecular geometry and electronic wavefunction. researchgate.net These calculations are particularly valuable for benchmarking results from less computationally expensive methods like DFT. For instance, comparing the bond lengths and angles from an MP2 calculation with those from a DFT functional helps validate the choice of the functional for the specific molecular system. High-level ab initio calculations could be particularly useful for accurately describing the weak interactions and electron correlation effects that might be present in the molecule, providing a very precise picture of its electronic structure. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of these key orbitals.

HOMO : The electron-donating hydroxyl and methoxy groups would cause the HOMO to be primarily localized on the aromatic ring and the oxygen atoms, indicating these are the primary sites for electrophilic attack.

LUMO : The LUMO would likely have significant contributions from the antibonding orbitals of the aromatic ring and, notably, the C-I bond. The localization of the LUMO on the C-I bond would suggest that this site is susceptible to nucleophilic attack, which is consistent with the known reactivity of aryl iodides.

A small HOMO-LUMO gap would imply high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Illustrative FMO Properties for this compound This table presents hypothetical data for illustrative purposes.

Molecular Orbital Energy (eV) Primary Localization
HOMO -5.85 Aromatic Ring, O atoms
LUMO -0.95 Aromatic Ring, C-I bond
HOMO-LUMO Gap 4.90

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. grnjournal.usrsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, therefore, the reaction rate.

For this compound, theoretical calculations could be used to explore various potential reactions. A prime example would be its participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), where the C-I bond is known to be reactive. Computational studies could:

Model the oxidative addition step, where a metal catalyst inserts into the C-I bond.

Characterize the geometry and energy of the transition state for this key step.

Compare the activation barriers for reactions at the iodine site versus other potential reactive sites.

Investigate the influence of the hydroxyl and methoxy substituents on the reaction energetics.

By calculating the energies of all stationary points on the reaction pathway, a complete energy profile can be constructed, providing a detailed, step-by-step understanding of the reaction mechanism. researchgate.net

Spectroscopic Parameter Prediction (NMR, UV-Vis, IR)

Theoretical methods can accurately predict various spectroscopic parameters, which is essential for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmodgraph.co.uk For this compound, these calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The predicted shifts would be influenced by the local electronic environment; for example, the aromatic protons would be affected by the electron-donating methoxy groups and the deshielding iodine atom. The calculated spectrum could then be compared to an experimental one to confirm the structure. libretexts.orgnih.gov

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculation would yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted spectrum would likely show absorptions characteristic of substituted benzene rings, arising from π → π* transitions.

IR Spectroscopy : Infrared (IR) vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. The calculation produces a set of vibrational modes and their corresponding frequencies and intensities. For this compound, this would predict characteristic peaks such as the O-H stretch (~3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C-O stretches (~1000-1300 cm⁻¹), and aromatic C=C bending vibrations (~1500-1600 cm⁻¹). libretexts.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For a flexible molecule like this compound, particularly concerning the rotation of its hydroxyl and methoxy groups, MD simulations can be used to explore its conformational space. By simulating the molecule's behavior at a given temperature (e.g., room temperature) over a period of nanoseconds, one can observe:

The preferred orientations (rotamers) of the -OH and -OCH₃ groups.

The energy barriers between different conformations.

The dynamics of intramolecular hydrogen bonding, if any.

The molecule's interactions with solvent molecules in a solution-phase simulation. researchgate.net

This provides a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical optimizations and offering insights into how its flexibility influences its properties and reactivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR models for this compound have been developed or reported in the scientific literature. QSAR studies typically require a dataset of structurally related compounds with measured biological activities to derive a statistically significant model correlating molecular descriptors with activity. Such a study focused on a series including this compound has not been conducted.

Non-Covalent Interaction (NCI) Analysis (e.g., Halogen Bonding, Hydrogen Bonding)

A detailed NCI analysis of this compound is not available in the current body of research. While the molecule possesses functional groups capable of forming non-covalent interactions—such as the iodine atom for halogen bonding and the hydroxyl and methoxy groups for hydrogen bonding—a specific computational analysis to map and quantify these interactions has not been published. Such an analysis would typically involve methods like Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis, for which no data exists for this compound.

Applications and Emerging Roles of 2 Iodo 4,6 Dimethoxyphenol in Advanced Chemical Science

As a Versatile Building Block in Organic Synthesis

The structure of 2-iodo-4,6-dimethoxyphenol—featuring an iodinated aromatic ring, a free hydroxyl group, and two methoxy (B1213986) substituents—suggests its potential as a versatile precursor in various organic reactions. The presence of the iodine atom makes it an ideal candidate for cross-coupling reactions (such as Suzuki, Sonogashira, or Heck reactions), which are fundamental to constructing more complex molecular architectures. The hydroxyl and methoxy groups can direct reactions to specific positions on the aromatic ring and can be modified to introduce different functionalities.

Precursor for Complex Natural Product Synthesis

There is currently no specific information available in the reviewed literature detailing the use of this compound as a direct precursor in the total synthesis of complex natural products. In theory, its substituted phenol (B47542) core could serve as a starting fragment for natural products containing a dimethoxyphenyl moiety, but specific examples have not been documented in prominent databases.

Intermediate in Pharmaceutical and Agrochemical Lead Development

Similarly, while the substituted phenol motif is common in many biologically active molecules, specific instances of this compound being used as a key intermediate in the development of pharmaceutical or agrochemical leads are not detailed in the available scientific literature. Its potential exists, but its role in this capacity has not been highlighted in published research.

Role in Material Science and Polymer Chemistry

Chemical suppliers list this compound as a "material building block," implying a potential role in the synthesis of advanced materials.

Monomer or Initiator in Polymerization Reactions

No specific research could be found that describes the use of this compound as either a monomer or an initiator in polymerization reactions. The phenolic hydroxyl group could potentially initiate ring-opening polymerization of certain cyclic esters or ethers, but this application has not been specifically reported for this compound.

Component in Functional Materials (e.g., optoelectronic, supramolecular)

The development of functional materials often relies on aromatic building blocks. The iodine atom on this compound could be leveraged to synthesize conjugated systems relevant to optoelectronic materials. However, there are no specific studies detailing its incorporation into such materials.

Utilization in Supramolecular Chemistry and Host-Guest Systems

The phenolic and methoxy groups of this compound offer potential hydrogen bond donor and acceptor sites, which are crucial for the formation of self-assembling supramolecular structures. The aromatic ring can participate in π-π stacking interactions. Despite these structural features, its specific use in creating host-guest systems or other supramolecular assemblies is not documented in the available literature.

Ligand or Precursor for Catalyst Development

Currently, there is a lack of specific research data on the use of this compound as a ligand or precursor in catalyst development.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely focus on developing more sustainable and efficient methods for synthesizing 2-iodo-4,6-dimethoxyphenol and its precursors. Traditional iodination methods often involve elemental iodine and oxidants, which can generate stoichiometric waste. osu.edudtu.dk A key research direction is the adoption of greener iodinating agents and catalytic systems that minimize environmental impact.

Moreover, the synthesis of the parent compound, 2,6-dimethoxyphenol (B48157), can be improved. A patented method using a microreactor for the etherification of pyrogallic acid with dimethyl carbonate offers high yield, purity, and the potential for continuous production, representing a significant advancement over traditional batch processes that use toxic reagents like dimethyl sulfate. google.com Exploring enzymatic approaches, potentially using peroxidases, for the selective iodination of 2,6-dimethoxyphenol also presents a promising avenue for sustainable synthesis. dtu.dkdtu.dk

Exploration of Unconventional Reactivity Profiles

The carbon-iodine bond is a key functional group that enables a wide range of chemical transformations. Future research should extensively explore the utility of this compound as a substrate in various metal-catalyzed cross-coupling reactions. The electron-rich nature of the phenol (B47542) ring, combined with the reactivity of the C-I bond, makes it an ideal candidate for creating diverse molecular architectures.

Another area of unconventional reactivity involves the phenolic hydroxyl group. The oxidation of phenols using hypervalent iodine reagents can lead to the formation of quinone-type products. wikipedia.org Investigating this reactivity with this compound could yield novel dienones, which are valuable intermediates in organic synthesis. Furthermore, enzymatic oxidation, for instance using laccase, has been shown to dimerize the parent 2,6-dimethoxyphenol, creating biphenyls with enhanced antioxidant properties. researchgate.netresearchgate.netresearchgate.net Applying this biocatalytic approach to this compound could produce novel iodinated biphenyls with unique biological activities.

Integration into Advanced Functional Materials

The ability to functionalize this compound through the cross-coupling reactions described above opens the door to its use as a monomer or building block for advanced functional materials. By incorporating this unit into polymer backbones or as pendant groups, it is possible to design materials with tailored properties.

Future research could focus on:

Redox-Active Polymers: The phenol moiety can undergo reversible oxidation, making it suitable for creating materials for energy storage, sensors, or electrochromic devices.

Functional Coatings: Polymers containing the dimethoxyphenol unit could be developed as antioxidant coatings to protect underlying materials from oxidative degradation.

Smart Materials: The C-I bond can be a site for post-polymerization modification, allowing for the creation of responsive or "smart" materials that change their properties in response to external stimuli.

Deeper Mechanistic Understanding of Biological Interactions

Phenolic compounds, including derivatives of 2,6-dimethoxyphenol, are known to possess a range of biological activities, such as antioxidant, anticancer, and antiseizure properties. researchgate.net The dimer of 2,6-dimethoxyphenol, 3,3′,5,5′-tetramethoxy-biphenyl-4,4′-diol, has demonstrated antioxidant and anticancer activity. researchgate.net The introduction of an iodine atom can significantly modulate a molecule's biological profile through effects like increased lipophilicity and the potential for halogen bonding with biological targets.

Future research should therefore be directed towards:

Screening for Bioactivity: Systematically evaluating this compound and its derivatives for antioxidant, antimicrobial, anticancer, and neuroprotective activities.

Mechanism of Action Studies: Investigating how the presence of iodine influences interactions with specific enzymes or receptors. Understanding these structure-activity relationships is crucial for rational drug design.

Metabolic Stability: Assessing how the iodo-substituent affects the metabolic fate of the compound, which is a critical parameter for developing potential therapeutic agents.

Computational Design and Prediction of New Derivatives

Computational chemistry offers powerful tools to guide and accelerate the discovery of new molecules with desired properties. In silico methods can be employed to design and predict the characteristics of novel derivatives of this compound before their synthesis, saving time and resources.

Key research directions include:

Molecular Docking: Simulating the binding of potential derivatives to the active sites of therapeutic targets (e.g., enzymes like cyclooxygenase or receptors) to predict their inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of derivatives with their observed biological activity, enabling the prediction of potency for new designs. ub.edu

DFT Calculations: Using Density Functional Theory to predict the electronic properties, reactivity, and spectroscopic signatures of new compounds, which can aid in understanding reaction mechanisms and material properties. nih.gov

Expanding the Scope of Catalytic Applications

The research into this compound can be expanded in two catalytic directions: its use as a substrate and its incorporation into new catalysts.

As a substrate, the enzymatic dimerization using laccases is a prime example. researchgate.netresearchgate.net Optimizing reaction conditions such as pH, solvent, and enzyme source can allow for the selective synthesis of C-C or C-O coupled dimers, leading to products with potentially enhanced bioactivity. researchgate.net

As a component of a catalyst, the reactive C-I bond allows for the attachment of ligands, such as phosphines or N-heterocyclic carbenes. The resulting molecule could then serve as a ligand for transition metal catalysts. The dimethoxyphenol backbone could influence the catalyst's electronic and steric properties, potentially leading to improved activity or selectivity in various organic transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-iodo-4,6-dimethoxyphenol, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer: The compound is synthesized via regioselective iodination of 4,6-dimethoxyphenol using iodine (I₂) and oxidizing agents (e.g., NaOCl or H₂O₂) in aqueous or acetic acid media. Key parameters include maintaining low temperatures (0–5°C) to suppress polyiodination and optimizing stoichiometry (1:1.2 molar ratio of phenol to I₂). Post-reaction purification via recrystallization (ethanol/water) or silica gel chromatography (hexane:ethyl acetate) ensures ≥95% purity. Kinetic monitoring via TLC or HPLC is advised to terminate the reaction at maximum yield .

Q. How does the substitution pattern of iodine and methoxy groups in this compound influence its chemical reactivity compared to other isomers?

  • Methodological Answer: The para-methoxy groups at positions 4 and 6 create steric hindrance and electron-donating effects, directing electrophilic substitution to the ortho position relative to iodine. Comparative studies with 2-iodo-4,5-dimethoxyphenol show divergent reactivity: the 4,6-isomer exhibits slower nucleophilic aromatic substitution (SNAr) due to reduced activation of the C–I bond by adjacent methoxy groups. Solvent effects (e.g., DMF vs. MeOH) further modulate reaction rates .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound in synthetic chemistry research?

  • Methodological Answer:

  • NMR Spectroscopy: 1H NMR (δ 7.2–7.4 ppm for aromatic protons), 13C NMR (δ 160–165 ppm for methoxy carbons), and 2D-COSY confirm substitution patterns.
  • GC-MS: Monitors purity (>98%) by detecting trace byproducts (e.g., diiodinated species).
  • XRD: Resolves crystal packing and hydrogen-bonding networks.
  • IR Spectroscopy: Identifies phenolic O–H (3200–3400 cm⁻¹) and C–I (500–600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of reactions involving this compound, such as nucleophilic aromatic substitution?

  • Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict activation barriers for SNAr. Natural bond orbital (NBO) analysis reveals electron-deficient regions at the C–I bond, guiding nucleophile attack. For example, Fukui indices indicate higher electrophilicity at C1 compared to C3, aligning with experimental outcomes in methoxy-directed substitutions .

Q. What strategies mitigate competing side reactions during the derivatization of this compound in multi-step syntheses?

  • Methodological Answer:

  • Protection of Phenolic –OH: Acetylation (Ac₂O/pyridine) prevents oxidation during metal-catalyzed cross-couplings.
  • Controlled Stoichiometry: Use 1.1 equivalents of nucleophiles (e.g., NaN₃) to avoid over-substitution.
  • Low-Temperature Quenching: Terminate exothermic reactions (e.g., Grignard additions) at –20°C to prevent demethylation .

Q. How does this compound serve as a model compound in lignin depolymerization studies, and what mechanistic insights does it provide?

  • Methodological Answer: As a lignin β-O-4 linkage analog, its catalytic cleavage (e.g., via Ni/C or Ru-based catalysts) elucidates bond dissociation pathways. Kinetic studies in non-polar solvents (toluene) reveal hydrogenolysis mechanisms, while isotopic labeling (D₂O) tracks proton transfer steps. Activation energies (ΔG‡ ≈ 90 kJ/mol) correlate with lignin’s recalcitrance .

Q. How do solvent polarity and proticity affect the reaction kinetics of this compound in SNAr reactions?

  • Methodological Answer: Polar aprotic solvents (DMF, ε = 37) stabilize transition states via solvation of nucleophiles (e.g., KCN), accelerating SNAr (k ≈ 10⁻³ s⁻¹). Protic solvents (MeOH, ε = 33) slow reactions due to hydrogen bonding with nucleophiles (e.g., NH₃), reducing effective concentration. Dielectric constant (ε) and Kamlet-Taft parameters guide solvent selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.